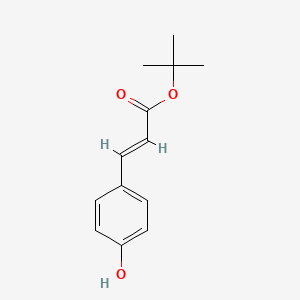

(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate

Beschreibung

Eigenschaften

Molekularformel |

C13H16O3 |

|---|---|

Molekulargewicht |

220.26 g/mol |

IUPAC-Name |

tert-butyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H16O3/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9,14H,1-3H3/b9-6+ |

InChI-Schlüssel |

XDWYRANYCJPLGQ-RMKNXTFCSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)O |

Kanonische SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification Method

One of the primary methods to prepare (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate is through the esterification of 3-(4-hydroxyphenyl)acrylic acid with tert-butyl alcohol. This method is well-established in organic synthesis and involves acid catalysis.

- Starting materials: 3-(4-hydroxyphenyl)acrylic acid and tert-butyl alcohol.

- Catalysts: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: The reaction is typically performed under reflux conditions to drive the esterification to completion.

- Optimization: Industrial synthesis may utilize continuous flow reactors to optimize reaction time, temperature, and yield.

- Outcome: High purity of the tert-butyl ester product is achieved when starting materials are of high quality and reaction parameters are carefully controlled.

- The esterification yields a stable tert-butyl ester with enhanced lipophilicity and antioxidant properties due to the hydroxyphenyl moiety.

- The compound exhibits significant biological activity, including free radical scavenging and inhibition of lipid peroxidation, which are relevant for therapeutic applications.

Michael Addition Followed by Esterification

Another synthetic route involves a Michael addition reaction followed by esterification or direct formation of the ester.

- Starting materials: 2,6-di-tert-butylphenol or 4-hydroxyphenyl derivatives and methyl acrylate.

- Catalyst: Inorganic bases such as sodium methanolate (sodium methylate) catalyze the Michael addition.

- Reaction conditions:

- The reaction is conducted in an oven-dried flask under nitrogen atmosphere to exclude moisture and oxygen.

- Initial warming to 80–90 °C under vacuum to remove moisture.

- Sodium methanolate is added, and the temperature is raised slowly to 120 °C to evaporate methanol formed during the reaction.

- Methyl acrylate is added dropwise over 1.5 hours at 60–75 °C.

- The reaction mixture is held at 80–85 °C for 2–3 hours, followed by further heating to 120 °C for 1–1.5 hours to complete the reaction.

- Post-reaction treatment:

- The mixture is cooled to below 90 °C, neutralized with acetic acid to pH 5–6.

- Refluxed with 85% alcohol to purify.

- The product is crystallized by cooling below 0 °C and filtered.

- Yield: High yields are reported with this method, and the product is isolated as a crystalline solid.

- This method is direct and convenient, utilizing simple and inexpensive starting materials.

- The reaction mechanism involves Michael addition followed by a hydrogen migration (H-1,5 shift) to form the desired acrylate ester.

- The process is scalable and suitable for industrial applications due to its simplicity and efficiency.

Alternative Synthetic Routes and Functional Group Protection

In some research contexts, protecting groups such as tert-butyldimethylsilyl (TBS) ethers are used to protect the phenolic hydroxy group during multi-step syntheses involving (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate derivatives.

- Protection of the hydroxy group as a silyl ether.

- Subsequent transformations such as reduction, tosylation, or carbamate formation.

- Deprotection under mild acidic conditions to regenerate the free hydroxy group.

- Purification by flash column chromatography.

- These methods allow for selective functionalization and derivatization of the hydroxyphenyl acrylate.

- High yields (80–93%) and purity are reported for intermediates and final products.

- Characterization by infrared spectroscopy (O-H stretch ~3500 cm⁻¹, ester C=O ~1730 cm⁻¹), nuclear magnetic resonance (NMR), and mass spectrometry confirms the structural integrity of the compounds.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| Esterification | 3-(4-hydroxyphenyl)acrylic acid, tert-butyl alcohol | Acid catalyst (H₂SO₄ or p-TSA), reflux | High | Industrially scalable; continuous flow reactors used |

| Michael Addition + Esterification | 2,6-di-tert-butylphenol, methyl acrylate | Sodium methanolate, 60–120 °C, nitrogen atmosphere | High | Simple, direct; involves H-1,5 migration |

| Protected Group Synthetic Route | Protected hydroxyphenyl derivatives | TBS protection, reduction, tosylation, deprotection | 80–93 | Enables selective functionalization |

Analytical and Purity Confirmation

Post-synthesis, the compound is characterized and purified using:

- Gas Chromatography (GC): To quantify residual reactants and confirm reaction completion.

- Melting Point Analysis: Typical melting points range around 49–55 °C for related esters.

- Fourier Transform Infrared Spectroscopy (FTIR): Characteristic peaks include O-H stretch near 3500 cm⁻¹ and ester carbonyl stretch near 1730 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): Confirms the chemical structure and substitution pattern.

- Mass Spectrometry: Confirms molecular weight and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine

Major Products

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.

Reduction: Formation of tert-butyl 3-(4-hydroxyphenyl)propanoate.

Substitution: Formation of tert-butyl 3-(4-alkoxyphenyl)acrylate or tert-butyl 3-(4-acetoxyphenyl)acrylate

Wissenschaftliche Forschungsanwendungen

(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions .

Wirkmechanismus

The mechanism of action of (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the acrylate moiety can participate in Michael addition reactions, which are important in biological systems. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs differ in substituents on the phenyl ring or the ester group (Table 1).

Table 1: Structural Comparison of (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate and Analogs

| Compound Name | CAS Number | Substituent(s) on Phenyl Ring | Ester Group | Molecular Weight | Similarity Score |

|---|---|---|---|---|---|

| (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate | Not provided | 4-hydroxy | tert-butyl | ~220 (estimated) | Reference |

| Methyl 3-(4-hydroxyphenyl)acrylate | 3943-97-3 | 4-hydroxy | methyl | 178.18 | 0.95 |

| Ethyl 3-(4-methoxyphenyl)acrylate | 1929-30-2 | 4-methoxy | ethyl | 206.24 | 0.93 |

| (Z)-Ethyl 3-(3,4-dihydroxyphenyl)acrylate | 74257-25-3 | 3,4-dihydroxy | ethyl | 224.21 | 0.93 |

| (E)-tert-Butyl 3-(4-formylphenyl)acrylate | 144374-53-8 | 4-formyl | tert-butyl | 232.27 | N/A |

Key Observations :

- Substituent Effects : The 4-hydroxyl group enhances polarity and hydrogen-bonding capacity compared to methoxy (1929-30-2) or formyl (144374-53-8) analogs. The latter’s formyl group increases electrophilicity, enabling nucleophilic additions .

- Ester Group Stability : tert-butyl esters (e.g., 144374-53-8) exhibit higher hydrolytic stability than methyl or ethyl esters (3943-97-3, 1929-30-2), making them preferable in prolonged reaction conditions .

Physicochemical Properties

- Solubility: The hydroxyphenyl derivative is more soluble in polar solvents (e.g., ethanol, DMSO) than its methoxy or formyl analogs due to hydrogen bonding. The tert-butyl group reduces water solubility compared to methyl esters .

- Reactivity : The α,β-unsaturated ester moiety undergoes Michael additions or Diels-Alder reactions. Electron-withdrawing groups (e.g., formyl in 144374-53-8) enhance reactivity toward nucleophiles, while electron-donating groups (e.g., methoxy in 1929-30-2) decrease it .

Biologische Aktivität

(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antioxidant properties and interactions with various biomolecules. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

Chemical Formula : C13H16O3

Molecular Weight : 220.26 g/mol

IUPAC Name : (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate

Canonical SMILES : CC(C)(C)C(=O)OCC=C(C1=CC=C(C=C1)O)C(=C)C

Antioxidant Activity

(E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate exhibits significant antioxidant properties. It has been shown to effectively scavenge free radicals, which are implicated in oxidative stress and various diseases. The phenolic structure allows for hydrogen atom donation, stabilizing free radicals and preventing cellular damage.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate | 85 | 15 |

| Ascorbic Acid | 90 | 10 |

| Trolox | 80 | 20 |

Anti-inflammatory Effects

Research indicates that (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate exhibits antimicrobial activity against several bacterial strains. This suggests potential applications in developing new antimicrobial agents.

The biological activity of (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate can be attributed to its ability to interact with cellular targets involved in oxidative stress and inflammation. The compound's phenolic group is thought to play a key role in these interactions, facilitating electron transfer and hydrogen donation.

Case Studies

-

Study on Antioxidant Properties :

A recent study evaluated the antioxidant capacity of various phenolic compounds, including (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate. Results indicated a strong correlation between the structure of phenolic compounds and their antioxidant efficacy, highlighting the importance of substituents on the aromatic ring in enhancing activity . -

Anti-inflammatory Research :

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate significantly reduced paw swelling and inflammatory markers compared to control groups .

Q & A

Q. Key factors affecting yield/stereoselectivity :

- Catalyst choice : Pd(OAc)₂ for Heck coupling improves E/Z selectivity .

- Temperature : Lower temps (0–25°C) favor kinetic control, reducing side reactions .

- Protecting groups : tert-Butyl esters enhance steric protection of the hydroxyl group during synthesis .

Basic: What spectroscopic and crystallographic methods confirm the structure and stereochemistry of (E)-tert-Butyl 3-(4-hydroxyphenyl)acrylate?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves spatial arrangement; for example, a dihedral angle <10° between the phenyl and acrylate groups confirms E-stereochemistry .

- IR Spectroscopy : Stretching bands at 1700–1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) validate the ester .

Advanced: How can researchers design experiments to evaluate biological activity (e.g., anti-inflammatory or antimicrobial effects)?

Methodological Answer:

- Cell-Based Assays :

- In Vivo Models : Use carrageenan-induced paw edema in rats to assess anti-inflammatory efficacy .

- Mechanistic Studies : Perform qRT-PCR and western blotting to analyze downstream pathways (e.g., NF-κB suppression) .

Advanced: How to address contradictions in data from studies on similar acrylate derivatives?

Methodological Answer:

-

Comparative Analysis : Contrast substituent effects (e.g., tert-butyl vs. ethyl esters) on solubility and reactivity .

Ester Group Boiling Point (°C) Steric Hindrance tert-Butyl >200 High Ethyl ~180 Moderate -

Replicate Conditions : Ensure consistency in catalysts (e.g., Pd vs. Cu), solvents, and purity thresholds .

-

Statistical Validation : Use ANOVA to assess significance of observed differences in biological activity .

Basic: What strategies optimize purity and stability during synthesis and storage?

Methodological Answer:

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

- Stability :

Advanced: How to establish structure-activity relationships (SAR) for structural modifications?

Methodological Answer:

- Systematic Variation : Replace the 4-hydroxyphenyl group with fluorinated or methoxy-substituted analogs to assess electronic effects .

- Biological Testing : Compare IC₅₀ values against parent compound in antioxidant (e.g., H₂O₂-induced PC12 cell damage) and anti-inflammatory assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 .

Advanced: What analytical techniques detect degradation products or impurities?

Methodological Answer:

- HPLC-MS : Monitor degradation under stress conditions (heat/light) with a C18 column and ESI-MS detection .

- TGA/DSC : Identify thermal decomposition profiles (e.g., mass loss at >150°C indicates ester breakdown) .

- NMR Stability Studies : Track peak shifts in DMSO-d₆ over 7 days to detect hydrolysis .

Advanced: How do computational methods predict reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic reactivity .

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., tuberculosis enzyme DprE1) using GROMACS .

- QSAR Models : Correlate logP values with antioxidant EC₅₀ data to optimize hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.